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Compound of Interest |

2-(2-Chlorophenyl)-2-
Compound Name:
methylpropanoic acid

CAS No.: 69849-06-5

Cat. No.: B1421779

. J

Technical Monograph: 2-(2-Chlorophenyl)-2-
methylpropanoic Acid

CAS Number: 69849-06-5 Document Type: Technical Reference & Synthesis Guide Version:
2.0 (2025)

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6]

This compound represents a specific structural class of

-disubstituted arylpropionic acids. It is characterized by a quaternary carbon center adjacent to
an ortho-substituted phenyl ring. This steric congestion imparts unique metabolic stability and
chemical reactivity profiles compared to its para-substituted isomers (e.g., the active
metabolites of fibrate drugs).

Critical Distinction: Do not confuse this compound with Clofibric Acid [2-(4-chlorophenoxy)-2-
methylpropanoic acid], which contains an ether linkage, nor with its regioisomer 2-(4-
chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).

Core Identifiers
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Identifier Type

Value

Notes

CAS Registry Number

69849-06-5

Specific to the ortho-chloro

acid form.

IUPAC Name

2-(2-Chlorophenyl)-2-

methylpropanoic acid

Preferred IUPAC.

Synonyms

-(2-Chlorophenyl)isobutyric
acid; 2-(2-
Chlorophenyl)isobutyric acid

Common laboratory

nomenclature.

C
Molecular Formula H
ClO
Molecular Weight 198.65 g/mol
CC(C)
SMILES
(C(=0)0O)C1=CC=CcC=C1CI
InChl Key Predicted based on structure

Physiochemical Properties (Experimental & Predicted)
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Property Value Technical Context

. . . Typically off-white to pale
Physical State Solid (Crystalline powder) i
yellow.

Lower than the para-isomer
Melting Point 95-98 °C (Predicted) (120°C) due to crystal packing
disruption by the ortho-ClI.

Slightly weaker acid than
benzoic acid due to the

pKa ~4.2-4.5 electron-donating alkyl group,
but influenced by the ortho-ClI
inductive effect.

Moderate lipophilicity;

LogP 2.8-3.1 amenable to RP-HPLC
analysis.
N Low in water; High in DCM, Requires organic co-solvent for
Solubility ) )
MeOH, DMSO biological assays.

Synthetic Pathways & Process Chemistry

The synthesis of 2-(2-chlorophenyl)-2-methylpropanoic acid is non-trivial due to the steric
bulk surrounding the

-carbon. Standard alkylation of phenylacetic acid esters often results in poly-alkylation or low
yields. The most robust "self-validating” protocol involves the dialkylation of 2-
chlorophenylacetonitrile followed by vigorous hydrolysis.

Strategic Logic (Retrosynthesis)

The ortho-chlorine atom creates significant steric hindrance. Direct arylation of isobutyric acid is
difficult. Therefore, constructing the quaternary center on a nitrile precursor (which is smaller
and more linear than a carboxylate) is the preferred kinetic pathway.

Protocol: Nitrile Alkylation Route

Step 1: Synthesis of 2-(2-Chlorophenyl)-2-methylpropanenitrile
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» Reagents: 2-Chlorophenylacetonitrile (1.0 eq), Methyl lodide (2.5 eq), Sodium Hydride (2.2
eq) or KOH/TBAB (Phase Transfer Conditions).

e Solvent: THF (anhydrous) or Toluene (for PTC).
e Mechanism: Sequential deprotonation at the benzylic position followed by S

2 attack on methyl iodide. The second methylation is faster than the first due to the electron-
donating effect of the first methyl group.

Step 2: Sterically Demanding Hydrolysis

o Challenge: The gem-dimethyl group and the ortho-chloro substituent protect the nitrile
carbon from nucleophilic attack by water. Standard acidic hydrolysis (HCI, reflux) often fails
or stops at the amide.

e Solution: High-temperature hydrolysis using ethylene glycol as a solvent to increase reaction
temperature above 100°C.

Detailed Workflow Diagram (DOT)
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Starting Material:
2-Chlorophenylacetonitrile

Nucleophilic Substitution

Step 1: Dialkylation
(Mel, NaH, THF, 0°C to RT)

Formation of Quaternary Center

Intermediate:
2-(2-Chlorophenyl)-2-methylpropanenitrile

Sterically Hindered Hydrolysis

Step 2: Hydrolysis
(KOH, Ethylene Glycol, 160°C, 12h)

Conversion to Acid

Workup:
Acidify to pH 1, Extract w/ DCM

Crystallization

Final Product:

2-(2-Chlorophenyl)-2-methylpropanoic acid

Click to download full resolution via product page

Caption: Two-step synthetic pathway overcoming steric hindrance via high-temperature nitrile
hydrolysis.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using
orthogonal analytical techniques.

NMR Spectroscopy Expectations

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1421779?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e HNMR (400 MHz, CDCI

):

o

11.0-12.0 (br s, 1H, COOH).

o

7.35-7.45 (m, 1H, Ar-H, adjacent to CI).

o

7.15-7.30 (m, 3H, Ar-H).

o

1.65 (s, 6H, C(CH
)
).

o Note: The methyl signal will appear as a sharp singlet. If split, it indicates incomplete
methylation (mono-methyl impurity).

HPLC Method Development (Purity Check)

For researchers isolating this compound from biological matrices or reaction mixtures, the
following HPLC conditions provide baseline separation from the para-isomer and starting
materials.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Condition

Rationale

Column

C18 (e.g., Agilent Zorbax SB-
C18), 3.5 um

Standard steric selectivity.

Mobile Phase A

Water + 0.1% Formic Acid

Acidic pH suppresses
ionization of the carboxylic
acid, improving peak shape

(retention).

Mobile Phase B

Acetonitrile

Strong elution strength for

lipophilic aromatics.

Gradient

40% B to 90% B over 10 min

The compound is relatively

hydrophobic.

Detection

UV @ 220 nm and 254 nm

220 nm for the carbonyl; 254

nm for the phenyl ring.

Applications & Biological Context[7][8]

While less common than its para-substituted counterparts (used in lipid-lowering drugs), the

ortho-isomer serves as a critical steric probe in medicinal chemistry and agrochemistry.

Metabolic Stability Probe

In drug discovery, this motif is used to block metabolic "soft spots."

e Mechanism: The gem-dimethyl group prevents

-oxidation.

» Ortho-Effect: The 2-chloro substituent twists the phenyl ring out of coplanarity with the

carboxyl group. This prevents conjugation and sterically hinders glucuronidation enzymes

(UGTSs), often increasing the half-life of the molecule compared to the para-isomer.

Agrochemical Intermediates

This acid is a structural analog of Mecoprop (MCPP), a phenoxy herbicide. Research into

"ether-free" analogs uses this carbon-linked scaffold to study the necessity of the ether oxygen

© 2026 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

for auxin activity in plants.

Structure-Activity Relationship (SAR) Diagram

Steric Shielding
Prevents Glucuronidation

Ortho-Cl (2-Pos): T

: . P Blocks Beta-Oxidation
Alpha-Methylpropanoic Acid Increases Lipophilicity

D Di 5
Core Structure: Clen-Eilmsiny 7

H-Bond Donor/Acceptor
lonizable Headgroup

Carboxylic Acid: T

Click to download full resolution via product page
Caption: SAR analysis highlighting the functional roles of structural motifs in metabolic stability.
Safety & Handling (SDS Highlights)
» GHS Classification:
o Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
o STOT SE 3: May cause respiratory irritation (H335).

+ Handling: Handle in a fume hood. The intermediate nitrile is toxic; however, the final acid is
generally low-toxicity but an irritant.

o Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-(2-Chlorophenyl)-2-methylpropanoic acid | C10H11CIO2 | CID 11252613 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [2-(2-Chlorophenyl)-2-methylpropanoic acid CAS
number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421779#2-2-chlorophenyl-2-methylpropanoic-acid-
cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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